Phenylalanine anilide

Description

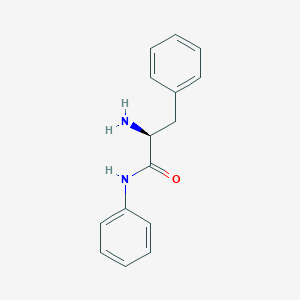

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N,3-diphenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h1-10,14H,11,16H2,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPLSFBRERHHIN-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165572 | |

| Record name | Phenylalanine anilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15423-54-8 | |

| Record name | Phenylalanine anilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015423548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanine anilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenylalanine Anilide and Its Derivatives

Classical Amide Coupling Strategies

Classical amide coupling strategies form the bedrock of synthesizing phenylalanine anilides. These methods typically involve the activation of the carboxylic acid group of a protected phenylalanine derivative to facilitate nucleophilic attack by the amine group of an aniline (B41778). wikipedia.orgyoutube.com The choice of coupling reagent and the reaction conditions are paramount to prevent side reactions, particularly the racemization of the chiral amino acid center. nih.govnih.gov

A significant focus in the synthesis of chiral molecules like phenylalanine anilide is the development of procedures that minimize or eliminate racemization. The activation of the phenylalanine's carboxylic acid increases the acidity of the α-proton, making it susceptible to abstraction under basic conditions, which can lead to a loss of stereochemical purity through the formation of an achiral enolate or azlactone intermediate. nih.gov Therefore, methods that proceed under mild conditions and with reagents known to suppress racemization are highly preferred. researchgate.netnih.gov

Propanephosphonic acid anhydride (B1165640), commonly known as T3P®, has emerged as a highly effective and "green" coupling reagent for amide bond formation. researchgate.netcuriaglobal.com It is a cyclic trimer of propanephosphonic acid that acts as a powerful dehydrating agent and carboxylic acid activator. wikipedia.orgyoutube.com T3P® is favored for its ability to promote efficient coupling with a very low risk of epimerization, even when used with amino acids that are sensitive to racemization. core.ac.ukribbitt.com Its application in peptide chemistry is extensive due to its high efficiency, broad functional group tolerance, and the formation of water-soluble byproducts, which simplifies the purification process. youtube.comresearchgate.net In the context of this compound synthesis, T3P® has been successfully employed to couple Boc-protected phenylalanine with various aniline derivatives, yielding products with high enantiomeric purity. nih.govnih.govresearchgate.net

| Reagent Feature | Description | Source |

| Mechanism | Activates the carboxylic acid group, facilitating nucleophilic attack by the amine. wikipedia.orgyoutube.com | wikipedia.orgyoutube.com |

| Key Advantage | Low epimerization/racemization risk without requiring additives. core.ac.ukribbitt.com | core.ac.ukribbitt.com |

| Byproducts | Forms water-soluble phosphonic acid byproducts, simplifying work-up and purification. youtube.comresearchgate.net | youtube.comresearchgate.net |

| Versatility | Effective for a wide range of amide syntheses, including complex and large-scale preparations. researchgate.netribbitt.com | researchgate.netribbitt.com |

The preservation of the stereocenter during the T3P®-mediated coupling of phenylalanine and aniline is highly dependent on the reaction conditions. To minimize racemization, the reaction is typically conducted at reduced temperatures. For instance, a successful racemization-free synthesis involves the coupling of Boc-phenylalanine with 2-morpholinoaniline (B1348958) using T3P® in a mixed solvent system of ethyl acetate (B1210297) and pyridine (B92270), maintained at 0 °C. nih.govresearchgate.net The use of pyridine in the solvent mixture acts as a mild base, facilitating the reaction while minimizing the risk of α-proton abstraction that leads to racemization. core.ac.uk The careful control of temperature and the choice of base are critical parameters for conserving the configuration of the asymmetric α-carbon atom of the amino acid. nih.govnih.gov

| Parameter | Condition | Rationale | Source |

| Temperature | 0 °C to room temperature | Reduces the rate of racemization. core.ac.uknih.gov | core.ac.uknih.gov |

| Solvent | Ethyl acetate / Pyridine | Pyridine acts as a non-nucleophilic base, facilitating the reaction without promoting racemization. nih.govresearchgate.net | nih.govresearchgate.net |

| Reagent | T3P® | Efficiently activates the carboxylic acid under mild conditions. researchgate.netribbitt.com | researchgate.netribbitt.com |

The aniline component is a crucial building block that defines the final structure and properties of the resulting this compound derivative. The synthesis involves the formation of an amide bond between the activated carboxyl group of phenylalanine and the amino group of an aniline molecule. nih.gov The nature of the aniline, including the presence of various substituents, is critical for the derivatization and the ultimate biological activity of the synthesized compound. nih.gov A key example is the use of 2-morpholinoaniline in the synthesis of Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide, a compound identified as a promising lead for antimycobacterial drug development. nih.govnih.govnih.gov The synthesis and modification of these aniline building blocks are therefore essential for creating diverse libraries of this compound derivatives for structure-activity relationship (SAR) studies. nih.gov

Beyond T3P®, other coupling reagents are also utilized in the synthesis of phenylalanine anilides, each with its own set of optimal conditions and efficacy in preventing racemization. The selection of a suitable coupling reagent is often guided by the specific substrates being used and the desired purity of the final product. researchgate.net

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is another highly effective coupling reagent renowned for its remarkable ability to suppress racemization during amide bond formation. wikipedia.orgnih.gov It is widely used in both solution-phase and solid-phase peptide synthesis. nih.gov DEPBT has proven particularly valuable in the synthesis of complex natural products and peptides containing residues prone to racemization, such as phenylglycine. nih.govluxembourg-bio.com A unique advantage of DEPBT is that it often does not require the protection of side-chain hydroxyl groups (e.g., in serine or threonine) or the imidazole (B134444) group of histidine in the amino component. nih.govluxembourg-bio.com In the synthesis of this compound derivatives, DEPBT has been used to form the second amide bond in a multi-step synthesis, reacting an amine with an aromatic carboxylic acid to yield the desired product while maintaining stereochemical integrity. nih.gov

| Reagent Feature | Description | Source |

| Racemization Resistance | Shows superior performance in inhibiting racemization compared to many other coupling reagents. wikipedia.orgluxembourg-bio.com | wikipedia.orgluxembourg-bio.com |

| Selectivity | Allows for selective reaction with the amino group over hydroxyl groups, often eliminating the need for protecting groups. nih.govluxembourg-bio.com | nih.govluxembourg-bio.com |

| Application | Effective for synthesizing linear and cyclic peptides, peptido-alcohols, and complex natural products. nih.govluxembourg-bio.com | nih.govluxembourg-bio.com |

| Efficacy | Provides high yields in coupling reactions, including those involving sterically hindered or racemization-prone amino acids. nih.govluxembourg-bio.com | nih.govluxembourg-bio.com |

Coupling Reagents and Conditions

N,N-Diisopropylethylamine (DIPEA)

N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a non-nucleophilic organic base frequently employed in amide bond formation. researchgate.net Its primary role is to deprotonate the carboxylic acid of the N-protected phenylalanine and neutralize the ammonium (B1175870) salts formed during the coupling reaction, without competing as a nucleophile. youtube.com

In the synthesis of this compound derivatives, DIPEA is often used in conjunction with a coupling reagent, such as HATU or PyBOP®. researchgate.netnih.gov For instance, in the coupling of Boc-Phe-OH with aniline derivatives, DIPEA is added to the reaction mixture in solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). researchgate.netnih.gov The base facilitates the formation of a highly reactive O-acylisourea intermediate from the coupling reagent and the carboxylic acid, which is then susceptible to nucleophilic attack by the aniline. youtube.com The use of an excess of DIPEA relative to the amino acid can be a strategy to evaluate the potential for racemization during the coupling process. researchgate.net However, the choice of base can influence the stereochemical outcome, with studies showing that DIPEA may favor the formation of the D-isomer epimer in certain contexts.

HATU-mediated couplings

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a highly efficient and widely used coupling reagent for the formation of amide bonds, particularly in peptide synthesis. peptide.comyoutube.com Its effectiveness stems from its ability to rapidly form an active ester with the carboxylic acid component, which then readily reacts with the amine. youtube.com HATU-mediated couplings are known for their fast reaction times and a reduced tendency to cause epimerization compared to other reagents. peptide.com

The mechanism involves the deprotonation of the carboxylic acid by a base like DIPEA, followed by the attack of the carboxylate anion on the guanidinium (B1211019) carbon of HATU. youtube.comyoutube.com This generates a reactive O-acylisourea intermediate. Subsequently, the liberated HOAt (1-hydroxy-7-azabenzotriazole) anion attacks this intermediate, forming a highly reactive aza-benzotriazolyl ester and tetramethylurea as a byproduct. youtube.com The amine (aniline) then attacks the active ester to form the desired amide bond. youtube.comyoutube.com This method has been successfully applied to couple Boc-Phe-OH to various amines, including aniline derivatives, in solvents such as DMF. nih.gov

| Parameter | HATU-mediated Coupling |

| Reagents | Boc-Phe-OH, Aniline, HATU, DIPEA |

| Solvent | DMF or DCM |

| Mechanism | Formation of a highly reactive aza-benzotriazolyl ester intermediate. youtube.comyoutube.com |

| Advantages | High efficiency, fast reaction rates, low racemization. peptide.com |

| Byproducts | Tetramethylurea, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). youtube.com |

Boc-Protecting Group Chemistry

The use of protecting groups is fundamental in the synthesis of this compound to prevent self-coupling of the amino acid and other unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for the α-amino group of phenylalanine due to its stability under a wide range of conditions and its facile removal under acidic conditions. organic-chemistry.org

Protection: The N-protection of phenylalanine is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, under aqueous or anhydrous conditions. organic-chemistry.orgnih.gov This reaction yields N-Boc-phenylalanine (Boc-Phe-OH), the starting material for subsequent coupling reactions. nih.govnih.gov

Coupling and Deprotection: Once protected, Boc-Phe-OH can be coupled with aniline or its derivatives using reagents like HATU or T3P®. nih.govnih.gov After the anilide bond is formed, the Boc group is removed to liberate the free amine. This deprotection step is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). nih.govntu.edu.tw The reaction is generally clean and efficient, producing the desired this compound as a salt (e.g., trifluoroacetate), which can be neutralized in a subsequent step or used directly for further derivatization. nih.gov

Targeted Derivatization Strategies

Derivatization of the basic this compound structure is a key strategy for modulating its chemical and biological properties. Modifications can be introduced on the anilide ring, the amino acid side chain, or by introducing steric bulk to enhance stability.

Introduction of Substituents on Anilide Moiety

Modifying the anilide portion of the molecule is a common strategy to explore structure-activity relationships. This is typically achieved by using a substituted aniline in the initial coupling step with N-protected phenylalanine. nih.gov A wide variety of anilines bearing different functional groups (e.g., chloro, nitro, morpholino) have been utilized to synthesize libraries of this compound derivatives. nih.govntu.edu.tw

For example, the condensation of Boc-Phe-OH with 2-chloro-4-nitroaniline (B86195) has been used to prepare precursors for protease inhibitors. ntu.edu.tw Another study focused on synthesizing derivatives of Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide, where the 2-morpholinoaniline building block was a key component for derivatization. nih.gov These modifications on the anilide ring can significantly influence the molecule's electronic properties, conformation, and ability to interact with biological targets. nih.gov

Modification of Amino Acid Side Chains

While the core structure is this compound, the phenyl group of the amino acid side chain can also be a target for modification to create structural diversity. researchgate.net Recent advances in synthetic chemistry, particularly transition-metal-catalyzed C-H bond functionalization, have provided powerful tools for the late-stage modification of peptide side chains. researchgate.netacs.org

For instance, palladium-catalyzed methods have been developed for the site-selective olefination and alkynylation of phenylalanine residues within peptides. acs.org Photocatalysis also offers mild conditions for modifying the aryl side chain of phenylalanine. rsc.org These strategies allow for the introduction of new functional groups directly onto the phenyl ring of an already formed peptide or anilide, providing access to analogues that would be difficult to synthesize through traditional methods starting from modified amino acids. researchgate.netrsc.org Furthermore, biocatalytic cascades have been developed to produce a variety of L-phenylalanine derivatives with functionalized aryl rings, which can then serve as building blocks for synthesis. osti.gov

Sterically Shielded Analogue Synthesis

A significant challenge in the development of peptide-based molecules can be their susceptibility to metabolic degradation, often through enzymatic hydrolysis of amide bonds. A key strategy to overcome this is the synthesis of sterically shielded analogues, where bulky substituents are placed in close proximity to the labile amide bonds. researchwithnj.comnih.gov

In the context of Nα-aroyl-N-aryl-phenylalanine amides (AAPs), researchers have synthesized novel analogues where the amide bonds are shielded by methyl or fluoro substituents. researchwithnj.comnih.gov This was achieved by synthesizing N-Boc-(R)-phenylalanine anilides and N-Boc-N-methyl-(R)-phenylalanine anilides using substituted anilines. researchgate.net For example, introducing a fluoro substituent on the anilide ring can sterically hinder the approach of metabolic enzymes, thereby improving the stability of the molecule. researchwithnj.comnih.gov This concept of steric shielding has been shown to be a promising approach to enhance the bioavailability of this compound-based compounds. researchwithnj.com

| Derivatization Strategy | Approach | Example | Reference |

| Anilide Moiety Substitution | Use of substituted anilines in the coupling reaction. | Coupling of Boc-Phe-OH with 2-morpholinoaniline. | nih.gov |

| Side Chain Modification | Post-synthesis C-H functionalization of the phenyl ring. | Pd-catalyzed olefination of the phenylalanine residue. | acs.org |

| Steric Shielding | Introduction of bulky groups near amide bonds. | Synthesis of analogues with fluoro substituents on the anilide ring. | researchwithnj.comnih.gov |

Enantioselective Synthesis Approaches

The synthesis of single-enantiomer compounds, or enantioselective synthesis, is a cornerstone of modern organic chemistry. For this compound and its derivatives, which possess chiral centers, controlling the stereochemical outcome of a reaction is essential. This section will detail two primary strategies for achieving high enantiopurity: asymmetric catalysis and chiral separation.

Asymmetric Catalysis for Atropisomeric Anilides

Atropisomers are a unique class of stereoisomers that arise from restricted rotation around a single bond. In the case of anilides, this restricted rotation occurs around the N-aryl bond, creating a chiral axis. The catalytic asymmetric synthesis of these atropisomeric anilides presents a significant challenge due to the higher rotational freedom compared to their biaryl counterparts. nih.gov However, recent advancements have provided efficient methods to overcome this hurdle.

A highly effective method for the asymmetric synthesis of atropisomeric anilides involves a Palladium(II)-catalyzed C-H olefination reaction. nih.govacs.org This strategy allows for the direct functionalization of a C-H bond on the aniline ring with an alkene, creating the desired atropisomeric structure. The reaction proceeds with high yields, often up to 99%, and excellent stereoselectivity, achieving enantiomeric excesses (ee) greater than 99% under mild conditions. nih.govacs.orgacs.org The stability of the resulting atropisomeric anilides towards racemization is influenced by both steric and electronic factors. nih.govacs.org

This catalytic system has proven to be robust, compatible with a wide array of alkenes that may contain core structures of natural products, chiral skeletons, or even drug molecules. acs.org The development of this method represents a significant step forward in accessing these challenging chiral compounds. nih.govacs.org

The success of the aforementioned Palladium(II)-catalyzed C-H olefination is critically dependent on the use of a chiral ligand. nih.govacs.org L-pyroglutamic acid, a readily available and inexpensive amino acid derivative, has emerged as a highly effective chiral ligand for this transformation. nih.govacs.orgacs.org

Chiral Separation Techniques

While asymmetric catalysis aims to produce a single enantiomer directly, chiral separation techniques are employed to resolve a racemic mixture (a 1:1 mixture of both enantiomers) into its individual components. These methods are crucial when direct asymmetric synthesis is not feasible or when a racemic product is obtained.

One notable approach involves the use of molecularly imprinted polymers (MIPs). acs.orgtandfonline.comchrom-china.comnih.govresearchgate.net In this technique, a polymer matrix is created with recognition sites that are complementary in shape and functionality to a specific template molecule, in this case, one enantiomer of this compound (e.g., L-phenylalanine anilide). acs.orgtandfonline.com This creates a stationary phase for chromatography that selectively retains the imprinted enantiomer, allowing for the separation of the two enantiomers. acs.orgnih.gov This method has been successfully applied to the chiral separation of D- and L-phenylalanine anilide, demonstrating the potential of MIPs in creating tailored separation media. acs.orgresearchgate.net

Capillary electrochromatography (CEC) is another powerful technique that can be combined with MIPs for efficient chiral separations. tandfonline.comchrom-china.com By using MIPs as the stationary phase in a capillary column, the high separation efficiency of CEC can be leveraged to resolve enantiomers of phenylalanine derivatives. tandfonline.comchrom-china.com

Multi-Component Reactions in Anilide Synthesis

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

Ugi Four-Component Reaction for Phenylalanine-Containing Peptidomimetics

The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that has been effectively utilized in the synthesis of phenylalanine-containing peptidomimetics. mdpi.comnih.govresearchgate.netfu-berlin.demdpi.com Peptidomimetics are molecules that mimic the structure and function of peptides but often have improved properties such as enhanced stability and oral bioavailability.

Reaction Mechanisms and Kinetics in Phenylalanine Anilide Chemistry

Amide Bond Formation Mechanisms

The synthesis of phenylalanine anilide involves the formation of an amide bond between the carboxylic acid group of phenylalanine and the amino group of aniline (B41778). The fundamental principle of this coupling reaction requires the activation of the carboxylic acid to create a reactive species that can then be attacked by the amine nucleophile. This activation is typically achieved using coupling agents. A common approach involves converting the carboxylic acid into a more electrophilic form, such as an active ester or an acyl halide, which facilitates the subsequent reaction with aniline.

A significant challenge in the synthesis of enantiomerically pure this compound is the risk of racemization at the α-carbon of the phenylalanine residue. This loss of stereochemical integrity is a known issue during the condensation of N-protected chiral amino acids. The primary mechanism responsible for this racemization involves the formation of a 5(4H)-oxazolone, commonly known as an azlactone, from the activated amino acid intermediate.

The process begins during the activation step of the N-protected amino acid. For N-acetyl or N-benzoyl protected phenylalanine, the activation of the carboxyl group creates a highly electrophilic center. The oxygen atom of the N-acetyl protecting group can then perform an intramolecular nucleophilic attack on this activated carbonyl carbon, leading to the formation of the azlactone ring. The α-hydrogen of the resulting azlactone is moderately acidic (pKa ≈ 9) due to the aromatic character of its corresponding enolate tautomer. In the presence of a base, this proton can be easily abstracted, leading to a planar, achiral enolate intermediate. Subsequent reprotonation or reaction with the amine can occur from either face of the planar intermediate, resulting in a mixture of L- and D-isomers, thereby causing racemization.

The synthetic step with the highest risk of racemization is the initial amide coupling with aniline to form the anilide. The activation of the carboxylic acid creates a strong electron-withdrawing effect, making the α-hydrogen more susceptible to abstraction, particularly under the basic conditions often required for coupling reactions. Studies have shown that even with milder procedures, racemization can occur. However, it has been observed that once the final amide product is formed, it is stereochemically stable, indicating that racemization occurs specifically during the activation and coupling process.

Several factors can influence the extent of racemization, as detailed in the table below.

| Factor | Observation | Influence on Racemization | Source |

| Base | Strong bases like N,N-diisopropylethylamine (DIPEA) stress the formation of the active intermediate, which is susceptible to azlactone formation. | Increases racemization. | |

| Base | Weaker bases like pyridine (B92270) lead to a lower degree of activation. | Reduces racemization, though may also lower reaction yield. | |

| Coupling Reagent | TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a strong base consistently leads to racemization. | Promotes racemization. | |

| Coupling Reagent | T3P® (propanephosphonic acid anhydride) in a mixture of ethyl acetate (B1210297) and pyridine at 0°C. | Yields very low degrees of racemization (ee > 99%). | |

| Protecting Group | N-tert-butyloxycarbonyl (Boc) group helps prevent racemization during the first amide coupling step. | Suppresses racemization. |

The rate of amide bond formation in this compound synthesis is significantly influenced by the choice of coupling reagents and catalytic additives. These substances work by activating the carboxylic acid, making it more susceptible to nucleophilic attack by aniline.

Common coupling reagents used in peptide synthesis are also employed for anilide formation. These include phosphonium (B103445) salts like PyBOP® (benzotriazolyloxy-tris[pyrrolidino]-phosphonium hexafluorophosphate) and uronium salts like TBTU. Other activating agents include propanephosphonic acid anhydride (B1165640) (T3P®) and 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), which have been shown to be effective while minimizing side reactions like racemization.

In addition to the primary coupling agents, catalytic additives can be used to accelerate the reaction.

4-Dimethylaminopyridine (DMAP): This catalyst is known to accelerate coupling reactions, with reports indicating a 20% reduction in reaction time.

Triethylamine: Often used as a base to neutralize acidic byproducts, such as HCl formed when using acid chlorides, which helps to drive the reaction forward.

Aniline and its derivatives: In related bioconjugation reactions, aniline itself and its derivatives have been shown to act as nucleophilic catalysts, accelerating the rate of imine and oxime formation. For instance, in hydrazone ligation, aniline can provide a rate enhancement of up to 13-fold. Substituted anilines with electron-donating groups can be even more effective catalysts. While this catalysis is for imine formation, it highlights the potential catalytic role of the aniline moiety in related condensation reactions.

The choice of solvent also plays a critical role. Polar aprotic solvents like dimethylformamide (DMF) can improve the solubility of phenylalanine, while other solvents like ethanol (B145695) may reduce side reactions. Enzymatic catalysis offers an alternative to chemical methods. Lipases can catalyze the coupling of phenylalanine esters with aniline in non-aqueous media, with solvent choice being critical; for example, tetrahydrofuran (B95107) (THF) has been shown to enhance enzyme activity, leading to 90% conversion compared to 60% in toluene.

| Reagent / Catalyst | Function | Key Findings | Source |

| T3P® | Coupling Reagent | Effective for amide bond formation with minimal racemization, especially at 0°C in EtOAc/pyridine. Side products are water-soluble, simplifying purification. | |

| DEPBT | Coupling Reagent | Used for forming the second amide bond in more complex this compound derivatives. | |

| PyBOP® | Coupling Reagent | Used in conjunction with a base (DIPEA) for amide coupling. | |

| 4-DMAP | Additive Catalyst | Accelerates coupling reactions, reducing overall reaction time by ~20%. | |

| Aniline | Nucleophilic Catalyst | In related reactions (hydrazone formation), aniline catalysis can increase reaction rates significantly (~13-fold). | |

| Lipase | Biocatalyst | Catalyzes coupling in non-aqueous media; activity is highly solvent-dependent (THF > toluene). |

Reactivity of Anilide Moiety

The anilide moiety in this compound is derived from aniline (C₆H₅NH₂), and its chemical reactivity is largely dictated by the properties of the aromatic amine group. The lone pair of electrons on the nitrogen atom is partially delocalized into the benzene (B151609) ring's pi system, which activates the ring towards electrophilic substitution and makes the amine group susceptible to oxidation.

The chemical oxidation of aniline can lead to a variety of products, including nitrobenzene (B124822) and benzoquinones, but most notably, it can result in polymerization to form polyaniline (PANI).

Mechanistic Studies of Catalytic Reactions

Elucidation of Rate-Determining Steps in Asymmetric Catalysis

Kinetic studies, often complemented by computational modeling, are instrumental in elucidating these reaction pathways. For instance, in asymmetric hydrogenations, a common method for producing chiral amino acid derivatives, the rate law can provide insights into which species are involved in the slowest step. A first-order dependence on the catalyst and hydrogen pressure, with zero-order dependence on the substrate concentration, often suggests that the oxidative addition of hydrogen to the metal center or the subsequent step is rate-limiting, rather than substrate binding. uit.no

In many transition-metal-catalyzed asymmetric hydrogenations of prochiral enamides, which are precursors to amino acid derivatives, the formation of catalyst-substrate adducts is a key step. uit.no The subsequent reaction of this adduct with hydrogen is often implicated as the rate-determining and selectivity-determining step. uit.no Experimental techniques such as in-situ spectroscopic monitoring and kinetic isotope effect studies can provide evidence for these proposed mechanisms. uit.no

Table 1: Representative Kinetic Data for Asymmetric Hydrogenation of a Phenylalanine Precursor

| Parameter | Value | Significance |

| Order in [Catalyst] | 1 | Indicates a single catalyst molecule is involved in the RDS. |

| Order in [H₂] | 1 | Suggests H₂ is involved in or before the RDS. |

| Order in [Substrate] | 0 | Implies substrate binding is fast and reversible. |

| Kinetic Isotope Effect (kH/kD) | > 1 | Confirms C-H bond formation is part of the RDS. |

This table presents a generalized summary of kinetic data often observed in the asymmetric hydrogenation of enamide precursors to amino acid derivatives.

Impact of Ligand Distortion on Enantioselectivity

The enantioselectivity of a chiral catalyst is intrinsically linked to the three-dimensional arrangement of the ligands coordinated to the metal center. Ligand distortion, which refers to the deviation of a ligand from its ideal, low-energy conformation upon binding to the metal and interacting with the substrate, can play a significant role in determining the stereochemical outcome of a reaction. nih.gov

The concept of inherent chirality, where a molecule is chiral due to a stabilized, non-planar structure, is relevant here. chinesechemsoc.org Chiral ligands create a chiral environment around the metal center, forcing the substrate to approach in a specific orientation to minimize steric hindrance. This preferential orientation directs the reaction to form one enantiomer over the other. The rigidity or flexibility of the ligand backbone is a critical design element. While rigid ligands can enforce a well-defined chiral pocket, a certain degree of flexibility might be necessary to accommodate the substrate and transition state, a phenomenon sometimes referred to as "chiral flexibility".

Computational studies have become an invaluable tool for understanding the subtle effects of ligand distortion. researchgate.net By calculating the energies of the diastereomeric transition states leading to the different enantiomers, researchers can rationalize the observed enantioselectivity. These models often reveal that minor distortions in the ligand structure, induced by steric or electronic interactions with the substrate, can lead to significant energy differences between the competing reaction pathways, thus amplifying the enantiomeric excess. For example, the distortion of a pyrimidine (B1678525) ring in a substrate has been computationally shown to contribute to a decrease in the activation energy of the reaction. nih.gov

Table 2: Influence of Ligand Bite Angle on Enantioselectivity in a Hypothetical this compound Synthesis

| Ligand Type | Bite Angle (°) | Enantiomeric Excess (% ee) | Rationale |

| Flexible Diphosphine | 105 | 85 | Wider bite angle allows for some substrate conformational freedom. |

| Rigid Diphosphine | 92 | 98 | A more constrained chiral pocket leads to higher facial discrimination. |

| Bulky Monodentate | N/A | 92 | Large steric footprint effectively blocks one face of the substrate. |

| Small Monodentate | N/A | 65 | Less effective steric shielding of the catalytic center. |

This table provides illustrative data on how ligand geometry can influence the enantioselectivity of an asymmetric reaction. The values are representative and intended to demonstrate the general principle.

In essence, the precise control of enantioselectivity is a delicate balance. The chiral ligand must not only create a biased spatial environment but also possess the right degree of conformational adaptability to stabilize the desired transition state more effectively than the undesired one.

Spectroscopic and Analytical Characterization Techniques for Phenylalanine Anilide

Structural Elucidation

The precise determination of the three-dimensional arrangement of atoms in phenylalanine anilide is fundamental to understanding its chemical behavior. Several powerful analytical techniques are utilized for this purpose.

X-ray Crystallography for Molecular Structures

Recent studies on Nα-aroyl-N-aryl-phenylalanine amides (AAPs), a class of compounds that includes derivatives of this compound, have demonstrated the power of X-ray crystallography. mdpi.com For instance, the crystal structure of a racemic Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide was determined, revealing a pseudo center of symmetry in its triclinic crystal system. nih.govnih.gov In another study, two polymorphic forms of an Nα-aroyl-N-aryl-phenylalanine amide were identified, with their distinct crystal structures elucidated by single-crystal X-ray diffraction and electron diffraction. mdpi.com These studies highlight how subtle changes in the molecular structure, such as the substitution on the N-aryl ring, can lead to different crystal packing and hydrogen bonding patterns. mdpi.comsemanticscholar.org For example, in one polymorph, molecules form polymeric stacks through N–H···O hydrogen bonds, while in another, intramolecular N–H···O hydrogen bonds are observed. mdpi.com

The molecular structures of several analogs of a hit compound, Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide, were confirmed by X-ray crystallography, which was crucial for understanding their structure-activity relationships. nih.govacs.orgnih.gov These analyses revealed that homochiral molecules can form hydrogen-bonded dimers. nih.gov The conformation of both amide groups in these structures is typically found to be in the Z conformation. mdpi.com

Table 1: Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| Racemic Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide | Triclinic | P-1 | Pseudo center of symmetry, hydrogen-bonded dimer | nih.govnih.gov |

| Enantiopure thiomorpholine (B91149) analog of MMV688845 | Triclinic | P1 | Hydrogen-bonded dimer about a pseudo center of symmetry | nih.gov |

| Nα-aroyl-N-aryl-phenylalanine amide (Polymorph I) | Orthorhombic | P2₁2₁2₁ | Polymeric stacks via N–H···O hydrogen bonds | mdpi.com |

| Nα-aroyl-N-aryl-phenylalanine amide (Polymorph II) | Monoclinic | P2₁ | Intramolecular N–H···O hydrogen bond | mdpi.com |

| Sulfoxide derivative of thiomorpholine analog | Monoclinic | I2 | Hydrogen-bonded dimer with a crystallographic twofold rotation axis | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within this compound.

In the ¹H NMR spectrum of this compound, the aromatic protons typically appear in the range of δ 7.2–7.4 ppm, while the amide NH proton shows a signal around δ 8.1 ppm, confirming the formation of the anilide group. For derivatives, such as acetyl-L-phenylalanine p-acetyl and p-valeryl anilides, ¹H NMR, in conjunction with infrared spectroscopy and force-field calculations, has been used to study their preferred conformations in nonpolar media. researchgate.net These studies indicate the presence of five-membered (C5) and seven-membered (C7) hydrogen-bonded rings. researchgate.net

¹³C NMR spectroscopy is also crucial for structural characterization. For instance, in a study of [4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine, the ¹³C NMR spectrum showed a characteristic signal for the ¹³C-¹⁹F spin system. nih.gov Solid-state ¹³C NMR has been used to investigate the chemical shifts of phenylalanine residues in dipeptides, revealing the importance of local electrostatic field effects. illinois.edu The chemical shifts of this compound derivatives have been reported in various studies, aiding in their structural confirmation. researchgate.netgoogle.com

Table 2: Representative NMR Data for Phenylalanine and its Derivatives

| Nucleus | Compound/Fragment | Chemical Shift (ppm) | Coupling Constant (Hz) | Solvent | Reference |

| ¹H | This compound (Aromatic) | 7.2-7.4 | - | - | |

| ¹H | This compound (Amide NH) | 8.1 | - | - | |

| ¹³C | [1-¹³C] 4-nitrophenol | 160.94 | - | CDCl₃ | nih.gov |

| ¹³C | [4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine | 161.97 | ¹J(¹⁹F-¹³C) = 243.12 | - | nih.gov |

| ¹³C | Nα-formyl-p-iodophenylalanine methyl ester | 37.32, 52.42, 52.80, 115.74, 125.49, 130.51, 145.98, 161.10, 172.22 | - | CDCl₃ | google.com |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of newly synthesized this compound derivatives. researchgate.net For example, the HRMS data for [4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine methyl ester was found to be consistent with its calculated molecular formula. nih.gov In studies of the thermal degradation of phenylalanine, gas chromatography-mass spectrometry (GC-MS) was used to identify the volatile compounds produced. tandfonline.com Furthermore, MALDI-TOF mass spectrometry has been utilized to characterize polypeptides of phenylalanine initiated with aniline (B41778). researchgate.net

Chiral Analysis

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers (D- and L-forms). The separation and quantification of these enantiomers are critical, particularly in pharmaceutical applications where one enantiomer may have desired therapeutic effects while the other may be inactive or even harmful.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantiomeric separation and purity determination of chiral compounds like this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Numerous studies have reported the successful enantioseparation of D- and L-phenylalanine anilide using various chiral HPLC methods. nih.govacs.orgacs.orgnih.gov Molecularly imprinted polymers (MIPs) have been extensively used as CSPs for this purpose. nih.govacs.orgacs.orgresearchgate.netnih.gov These polymers are created with "molecular imprints" of a specific enantiomer, leading to a high degree of selectivity. For instance, MIPs prepared with L-phenylalanine anilide as the template molecule have shown efficient resolution of its racemic mixture. researchgate.netnih.gov The enantiomeric purity of synthesized this compound derivatives is routinely confirmed by chiral HPLC to ensure that no racemization occurs during the synthesis. nih.govnih.govnih.gov For example, in the synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers, chiral HPLC revealed an enantiomeric excess (ee) of 99.9% for both the R- and S-enantiomers. nih.gov

The mobile phase composition, including pH and the type of organic modifier, can significantly influence the retention and selectivity of the enantiomers on the CSP. nih.gov

Table 3: Chiral HPLC Separation of this compound Enantiomers

| Chiral Stationary Phase | Mobile Phase | Detection | Application | Reference |

| Molecularly Imprinted Polymer (L-PA imprinted) | Acetonitrile/Methanol/Triethylamine/Acetic Acid (99:1:0.2:0.6) | UV at 254 nm | Enantiomeric separation of DL-phenylalanine anilide | acs.orgacs.org |

| Molecularly Imprinted Polymer (L-pheAN imprinted) | - | - | Separation of D,L-phenylalanine | researchgate.net |

| - | - | CD Spectroscopy | Study of enantiomers of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide | nih.gov |

| - | - | - | Proof of conservation of R configuration during synthesis | nih.govnih.gov |

Advanced Spectroscopic Methods

Beyond the core techniques, advanced spectroscopic methods provide deeper insights into the properties of this compound. Circular dichroism (CD) spectroscopy is particularly valuable for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and conformation of the molecule. In the study of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers, CD spectroscopy showed equal but opposite signals for the R- and S-enantiomers, as expected. nih.gov

Potentiometric measurements have also been applied to the detection of enantiomeric separations on molecularly imprinted polymers. nih.gov A flow-through column electrode based on a polymer imprinted with L-phenylalanine anilide was able to resolve the enantiomers, with the potentiometric signal correlating to the concentration of the analyte. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound. The FT-IR spectrum of a related compound, triallyl L-phenylalanine, shows characteristic bands for the benzene (B151609) ring at 1605 cm⁻¹, 1497 cm⁻¹, and 746 cm⁻¹. These correspond to aromatic C=C stretching and aromatic =C-H out-of-plane bending vibrations, respectively. Additionally, olefinic and/or aromatic C-H stretching vibrations are observed between 3082–3028 cm⁻¹, while aliphatic C-H stretching vibrations appear in the 2982–2810 cm⁻¹ range. researchgate.net

In studies of L-phenylalanine, a broad band between 3300 cm⁻¹ and 3600 cm⁻¹ is attributed to hydrogen-bonded -NH₂ and -OH stretching bands. researchgate.net For zwitterionic D-phenylalanine, the asymmetric νCOO⁻ vibration is observed at 1626 cm⁻¹. yildiz.edu.tr Furthermore, the analysis of phenylalanine dimers reveals NH and NH₂ stretching vibrations around 3400 cm⁻¹. nih.gov While these findings relate to phenylalanine and its derivatives, they provide a strong basis for interpreting the FT-IR spectrum of this compound, where characteristic peaks for the amide linkage and the phenyl groups would be expected.

Interactive Data Table: Characteristic FT-IR Peaks for Phenylalanine and Related Structures

| Wavenumber (cm⁻¹) | Assignment | Compound |

| 3300-3600 | -NH₂ and -OH stretching (H-bonded) | L-phenylalanine |

| ~3400 | NH and NH₂ stretching | Phenylalanine dimers |

| 3082-3028 | Olefinic/aromatic C-H stretching | Triallyl L-phenylalanine |

| 2982-2810 | Aliphatic C-H stretching | Triallyl L-phenylalanine |

| 1626 | Asymmetric νCOO⁻ stretching | Zwitterionic D-phenylalanine |

| 1605, 1497 | Aromatic C=C stretching | Triallyl L-phenylalanine |

| 746 | Aromatic =C-H out-of-plane bending | Triallyl L-phenylalanine |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bonding Characterization

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. eag.comyoutube.com The technique works by irradiating a sample with monochromatic X-rays and measuring the kinetic energy of the photoelectrons that are emitted from the top 1-10 nm of the material. eag.commdpi.com This makes XPS an ideal tool for characterizing the surface and bonding nature of this compound.

In the context of molecules containing nitrogen, like this compound, XPS can distinguish between different nitrogen species. For instance, in studies of perfluorophenylazide-modified surfaces, distinct N 1s peaks were assigned to amine/amide (400.5 eV) and azide (B81097) (402.1 and 405.6 eV) groups. acs.org Similarly, in the characterization of chemically modified electrodes, the formation of an amide bond between a polymer and lysine (B10760008) was confirmed by a C 1s peak at 287.84 eV, assigned to the –N–(C=O) group, and N 1s peaks for –NH₂ (398.43 eV) and –N–(C=O) (400.16 eV). mdpi.com These examples demonstrate the capability of XPS to provide detailed information about the chemical environment of the atoms in this compound, particularly the nitrogen of the anilide group and the amide bond.

In-Situ and Online Monitoring of Reactions

NMR Spectroscopy for Reaction Progression

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. This technique allows for the direct observation of the consumption of reactants and the formation of products, providing valuable kinetic and mechanistic information. The use of compact benchtop NMR systems has made this technique more accessible for online reaction monitoring directly in the laboratory. magritek.com

For reactions involving phenylalanine derivatives, NMR has been successfully employed. For example, the N-acetylation of L-phenylalanine was monitored online using a 60 MHz ULTRA system. magritek.com The progress of the reaction was followed by integrating the signals corresponding to the CH-group in the alpha position for both the reactant L-phenylalanine (3.8–4.2 ppm) and the product N-Acetyl-L-phenylalanine (4.2–4.8 ppm). magritek.com Similarly, ¹⁹F NMR has been used to monitor backbone thioester exchange in peptides containing 3,5-difluorophenylalanine. nih.gov These studies highlight the feasibility of using in-situ NMR to track the synthesis of this compound, allowing for precise determination of reaction endpoints and optimization of reaction conditions.

Interactive Data Table: ¹H-NMR Chemical Shifts for Monitoring Phenylalanine Reactions

| Compound | Functional Group | Chemical Shift (ppm) |

| L-Phenylalanine | α-CH | 3.8–4.2 |

| N-Acetyl-L-phenylalanine | α-CH | 4.2–4.8 |

UV-Vis Spectrophotometry for Kinetic Studies

UV-Vis spectrophotometry is a widely used technique for conducting kinetic studies of chemical reactions. By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. This method is particularly useful for reactions that involve a change in the chromophores of the reacting species.

Computational and Theoretical Studies of Phenylalanine Anilide Systems

Molecular Docking and Binding Affinity Calculations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode of phenylalanine anilide derivatives to protein targets and to estimate the strength of their interaction, commonly referred to as binding affinity.

Ligand-Enzyme Interactions (e.g., Histone Deacetylase, SARS-CoV 3CLpro)

Histone Deacetylase (HDAC) Interactions:

This compound derivatives have been investigated as inhibitors of histone deacetylases (HDACs), a class of enzymes involved in the epigenetic regulation of gene expression. Dysregulation of HDACs is linked to various diseases, including cancer. Molecular docking studies have shown that the 2-amino anilide moiety can act as a zinc-binding group (ZBG), coordinating with the zinc ion at the base of the HDAC catalytic tunnel. The phenyl ring of the anilide can engage in π-π stacking interactions with phenylalanine residues within the enzyme's active site, contributing to the stability of the ligand-enzyme complex. Specifically, in HDAC2, the aromatic linker of 2-aminobenzamides is positioned between two phenylalanine residues (F155 and F210).

The binding of these inhibitors is further stabilized by hydrogen bonds. For example, the free amino group can interact with nearby histidine and tyrosine residues, while the amide-NH can form hydrogen bonds with glycine (B1666218) residues. The accurate prediction of these interactions is crucial for designing isoform-selective HDAC inhibitors, which is a significant challenge due to the high structural similarity among HDAC isoforms.

| Target Enzyme | Key Interacting Residues | Type of Interaction |

| Histone Deacetylase (HDAC) | Zinc ion, Phenylalanine, Histidine, Tyrosine, Glycine | Metal coordination, π-π stacking, Hydrogen bonding |

SARS-CoV 3CLpro Interactions:

The 3-chymotrypsin-like protease (3CLpro) is a key enzyme in the life cycle of coronaviruses, including SARS-CoV, making it an attractive target for antiviral drug development. Molecular docking and molecular dynamics simulations have been employed to identify potential inhibitors of this enzyme. Studies have shown that various compounds can form stable hydrogen bond interactions with the catalytic dyad residues, His41 and Cys145, of 3CLpro. While specific studies focusing solely on this compound are limited in this context, the general principles of ligand binding to 3CLpro involve a combination of hydrogen bonds and hydrophobic interactions within the enzyme's active site. The binding pockets of SARS-CoV and SARS-CoV-2 3CLpro are highly conserved, suggesting that inhibitors developed for one may be effective against the other.

Prediction of Binding Modes and Protein-Ligand Interactions

Computational models are instrumental in predicting how this compound derivatives orient themselves within the binding site of a protein. These predictions are based on scoring functions that evaluate the energetic favorability of different poses. The interactions governing the binding of these ligands are diverse and include:

Hydrophobic Interactions: These are crucial for the binding of many drugs and involve nonpolar parts of the ligand and protein.

Hydrogen Bonds: These directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen are vital for molecular recognition.

π-π Stacking: This involves the attractive, noncovalent interactions between aromatic rings.

Cation-π Interactions: These are noncovalent interactions between a cation and the electron-rich π system of an aromatic ring.

Quantum Chemistry Methods

Quantum chemistry methods provide a more detailed and accurate description of the electronic structure and energetics of molecules compared to classical molecular mechanics methods used in docking.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is employed to calculate various properties of this compound systems, including optimized geometries, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels.

DFT calculations have been used to study the ground state structure of L-phenylalanine, showing very little conformational difference compared to crystal structures determined by X-ray diffraction. The method can also be used to determine the energetics of different conformations and to understand the effects of intermolecular interactions on the stability of molecular assemblies. For instance, DFT can be used to calculate the stabilization energies afforded by phenylalanine to biochemical carbocation intermediates through cation-π interactions.

| Property | Method | Basis Set | Key Findings |

| Optimized Geometry | DFT/B3LYP | def2-TZVP | Calculation of stable molecular structure. |

| Vibrational Frequencies | DFT/B3LYP | def2-TZVP | Interpretation of experimental FT-IR spectra. |

| Electronic Properties (HOMO-LUMO) | DFT/B3LYP | def2-TZVP | Prediction of electronic transitions and reactivity. |

| Interaction Energies | DFT | N/A | Estimation of stabilization from cation-π interactions. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound derivatives allows them to adopt various conformations in solution and when bound to a protein. Conformational analysis aims to identify the low-energy structures of these molecules. This can be achieved through systematic or stochastic searches of the conformational space, with the energies of the resulting conformers calculated using quantum chemistry methods.

Molecular Dynamics (MD) simulations provide a dynamic view of the conformational behavior of these molecules over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and identify the most probable and biologically relevant structures. These simulations are particularly useful for:

Studying the self-assembly of phenylalanine-based peptides into nanostructures.

Investigating the stability of protein-ligand complexes predicted by molecular docking.

Analyzing the effect of mutations on the binding affinity of proteins to their ligands.

For example, MD simulations have been used to study the self-assembly of phenylalanine peptides into nanotubes and to understand the structural basis for the increased binding affinity of certain SARS-CoV-2 variants to the human ACE2 receptor.

Interaction Energies (e.g., Cation-π Interactions)

Quantum chemistry methods are essential for accurately calculating the strength of noncovalent interactions, such as cation-π interactions, which play a significant role in the binding of this compound derivatives to their biological targets. These interactions occur between a positively charged group (cation) and the electron-rich face of an aromatic ring.

In proteins, cation-π interactions can form between the cationic side chains of lysine (B10760008) and arginine and the aromatic side chains of phenylalanine, tyrosine, and tryptophan. Theoretical studies have shown that these interactions can be quite strong, contributing significantly to protein stability and ligand binding. The strength of the interaction depends on the nature of the cation and the aromatic system, as well as the surrounding environment. For example, the interaction between arginine and an arene is a mix of electrostatic and dispersion forces, while the lysine-arene interaction is dominated by electrostatics and is more sensitive to the dielectric constant of the medium.

Computational methods, such as DFT, can be used to construct potential energy surfaces for these interactions, providing detailed information about their strength and geometry.

Molecular Recognition Mechanism Modeling in this compound Systems

Computational and theoretical studies are pivotal in elucidating the intricate molecular recognition mechanisms within this compound systems, particularly in the context of molecularly imprinted polymers (MIPs). These computational approaches offer a microscopic view of the interactions that govern the selective binding of this compound to these synthetic receptors. By modeling the pre-polymerization complex and the subsequent rebinding events, researchers can gain a deeper understanding of the factors that contribute to the efficacy and selectivity of these materials.

Understanding Interactions in Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers are synthesized by polymerizing functional monomers and a cross-linker in the presence of a template molecule, in this case, this compound. The removal of the template leaves behind recognition sites that are complementary in size, shape, and functionality. Computational modeling is instrumental in the rational design of MIPs by predicting the most suitable functional monomers and optimizing the template-monomer ratio before synthesis, which is a cost-effective and time-saving approach.

The modeling process typically begins with the construction of a pre-polymerization complex, where the this compound template interacts with one or more functional monomer molecules. The stability of this complex is a critical determinant of the subsequent recognition properties of the MIP. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the binding energies between the template and various functional monomers. A more negative binding energy indicates a more stable complex and, consequently, a higher likelihood of forming well-defined and selective recognition sites.

For a this compound template, potential functional monomers for computational screening would include those capable of forming specific interactions with its functional groups. The interaction energies between this compound and common functional monomers can be calculated to identify the most promising candidates for synthesis.

| Functional Monomer | Potential Interaction Site on this compound | Calculated Interaction Energy (kcal/mol) - Illustrative |

|---|---|---|

| Methacrylic Acid (MAA) | Amide N-H (Hydrogen Bond Donor), Carbonyl C=O (Hydrogen Bond Acceptor) | -8.5 |

| 4-Vinylpyridine (4-VPY) | Amide N-H (Hydrogen Bond Donor) | -6.2 |

| Acrylamide (AAm) | Amide N-H and C=O (Hydrogen Bonding) | -7.1 |

| Trifluoromethyl acrylic acid (TFMAA) | Amide N-H (Stronger Hydrogen Bond Donor) | -9.3 |

Hydrogen Bonding and Pi-Stacking Interactions

The molecular recognition in this compound imprinted polymers is primarily governed by a combination of non-covalent interactions, with hydrogen bonding and π-stacking being the most significant. The this compound molecule possesses distinct features that facilitate these interactions: the amide group can act as both a hydrogen bond donor and acceptor, and the two phenyl rings provide opportunities for π-stacking interactions.

Pi-Stacking Interactions: The two aromatic rings of this compound can engage in π-π stacking interactions with aromatic functional monomers or even with other template molecules during the imprinting process. These interactions are influenced by the electron density of the aromatic rings and the geometry of their approach (e.g., face-to-face, edge-to-face). Computational studies can model these interactions and quantify their energetic contribution to the binding affinity. It has been observed that the presence of hydrogen bonding can enhance the strength of π-π stacking interactions by affecting the electron distribution in the aromatic rings.

The interplay of these interactions creates a highly specific binding pocket for this compound. The following table provides an illustrative breakdown of the energetic contributions of these different interactions in a modeled this compound MIP recognition site.

| Type of Interaction | Interacting Groups | Estimated Contribution to Binding Energy (kcal/mol) - Illustrative |

|---|---|---|

| Hydrogen Bond (Donor) | This compound N-H --- Monomer C=O | -4.0 to -6.0 |

| Hydrogen Bond (Acceptor) | This compound C=O --- Monomer O-H | -3.0 to -5.0 |

| π-π Stacking | This compound Phenyl Ring --- Aromatic Monomer Ring | -2.0 to -4.0 |

| Van der Waals Forces | Overall shape complementarity | -1.0 to -2.0 |

Biological and Enzymatic Interactions of Phenylalanine Anilide

Enzyme Substrate Specificity and Catalysis

The interaction of phenylalanine anilide with various enzymes is dictated by the specific structural requirements of each enzyme's active site. The modification of the C-terminal carboxyl group to an anilide fundamentally alters its chemical properties, influencing its ability to serve as a substrate or inhibitor.

Phenylalanine-activating enzymes are crucial in non-ribosomal peptide synthesis, catalyzing the ATP-dependent activation of L-phenylalanine to its corresponding acyl-adenylate. A well-studied example is Gramicidin S synthetase 1 (GrsA), the first enzyme in the biosynthesis of the antibiotic gramicidin S. embopress.orgnih.gov The crystal structure of the phenylalanine-activating subunit (PheA) reveals a highly specific binding pocket. embopress.org

Substrate recognition is achieved through a network of hydrogen bonds and electrostatic interactions with the α-amino and α-carboxylate groups of the phenylalanine substrate. embopress.org Specifically, the α-amino group interacts with residues like Asp235, while the α-carboxylate group forms a critical electrostatic interaction with a highly conserved Lys517 residue from the C-terminal domain. embopress.org This interaction is essential for positioning the carboxylate for nucleophilic attack on the ATP molecule to form the phenylalanyl adenylate intermediate.

Given this mechanism, this compound would not be a substrate for activation. The replacement of the carboxylate group with an anilide moiety (–CONH–C₆H₅) prevents the necessary deprotonation and electrostatic interaction with Lys517, thereby inhibiting the formation of the acyl-adenylate. While these enzymes can sometimes accommodate analogs with modified side chains, modification at the catalytically critical carboxylate group fundamentally prevents the activation step. embopress.orgupf.eduresearchgate.net

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metallo-exopeptidase that plays a significant role in tumor cell invasion, metastasis, and angiogenesis, making it a key target for the design of anti-cancer agents. nih.govnih.govmdpi.com The active site of APN contains specific pockets that recognize and bind amino acid residues, making phenylalanine-based structures attractive scaffolds for inhibitor design. benthamscience.com

Researchers have developed potent APN inhibitors based on a 3-phenylalanyl scaffold. These compounds utilize the phenylalanine structure for recognition at the active site, while other parts of the molecule are designed to interact with the catalytic zinc ion and surrounding residues to inhibit the enzyme's activity. nih.gov For instance, a series of inhibitors with a 3-phenylalanyl-N'-substituted-2,6-piperidinedione scaffold showed significant inhibitory activity against APN. nih.gov The anilide or related complex amide structures within these peptidomimetics contribute to their stability and binding affinity. The phenylalanyl portion of the inhibitor fits into the hydrophobic pocket of the enzyme, mimicking the natural substrate, while the anilide or a more complex cyclic amide structure can provide rigidity and additional interactions, enhancing inhibitory potency.

| Compound | Scaffold | Target Enzyme | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 7c | 3-phenylalanyl-N'-substituted-2,6-piperidinedione | Aminopeptidase N (APN/CD13) | 5.00 ± 3.17 µM | nih.gov |

Proteases, which naturally catalyze the hydrolysis of peptide bonds, can be used in reverse to synthesize peptides under specific, kinetically or thermodynamically controlled conditions. nih.gov The metalloprotease thermolysin is widely used for this purpose due to its preference for catalyzing peptide bond formation involving hydrophobic amino acids like phenylalanine. nih.govchinesechemsoc.org The enzyme's specificity is well-defined, favoring hydrophobic residues at the P1' position (the amine component of the newly formed bond). researchgate.net

In this context, amino acid anilides are effective nucleophiles (amine components). Studies on thermolysin-catalyzed peptide synthesis have successfully employed L-leucinanilide as the amine component for condensation with various N-protected amino acids (carboxyl components). nih.govnih.gov The enzyme exhibits a strong preference for a hydrophobic L-amino acid as the carbonyl donor, and the rate of synthesis is enhanced if the residue adjacent to the donor is also hydrophobic. nih.gov

Phenylalanine Ammonia (B1221849) Lyase (PAL) is an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid and ammonia, representing the first step in the phenylpropanoid pathway in plants and fungi. wikipedia.orgrsc.org While this is its natural function, the reverse reaction has significant synthetic utility. nih.gov Under conditions of high ammonia concentration, PAL can catalyze the enantioselective addition of ammonia to the double bond of trans-cinnamic acid derivatives to produce a wide variety of natural and non-natural L-phenylalanine analogs. frontiersin.orgfrontiersin.orgnih.gov

This biocatalytic transformation provides a powerful and environmentally friendly route to chiral L-arylalanines, which are valuable building blocks in pharmaceuticals. frontiersin.orgnih.gov PAL exhibits broad substrate specificity, accepting a range of substituted cinnamic acids, which allows for the synthesis of precursors for novel this compound derivatives. nih.gov A chemoenzymatic strategy can be envisioned where a substituted cinnamic acid is first converted to the corresponding L-phenylalanine analog using PAL. This enzymatically produced amino acid can then be isolated and chemically coupled with aniline (B41778) or a substituted aniline to yield a novel, enantiomerically pure this compound derivative. This approach combines the high stereoselectivity of the enzyme with the versatility of chemical synthesis. frontiersin.orgfrontiersin.org

| Enzyme | Reaction Type | Substrate Example | Product Example | Synthetic Application |

|---|---|---|---|---|

| Phenylalanine Ammonia Lyase (PAL) | Reverse Hydroamination | 3-Methoxy-cinnamic acid | 3-Methoxy-L-phenylalanine | Precursor for 3-Methoxy-L-phenylalanine anilide |

| Phenylalanine Ammonia Lyase (PAL) | Reverse Hydroamination | 4-Nitro-cinnamic acid | 4-Nitro-L-phenylalanine | Precursor for 4-Nitro-L-phenylalanine anilide |

| Phenylalanine Ammonia Lyase (PAL) | Reverse Hydroamination | Fluoro- or Chloro-cinnamic acids | Fluoro- or Chloro-L-phenylalanines | Precursors for halogenated L-phenylalanine anilides |

Design and Evaluation of Peptidomimetics

Peptidomimetics are compounds designed to mimic natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation, better bioavailability, and improved receptor affinity. azolifesciences.comnih.govresearchgate.net Phenylalanine is a particularly valuable residue in peptidomimetic design because its bulky and hydrophobic side chain is a key recognition element for many biological targets, including the hydrophobic binding pockets of proteases. mdpi.org

The this compound structure serves as an excellent peptidomimetic scaffold for several reasons. First, the anilide bond is a bioisostere of the peptide bond, but it is significantly more resistant to cleavage by endogenous proteases, thus increasing the molecule's in vivo half-life. Second, the rigidity of the anilide bond can help to lock the molecule into a specific, biologically active conformation, which can lead to higher affinity and selectivity for its target. researchgate.net

This strategy has been employed in the design of inhibitors for various therapeutic targets. For example, in the development of novel HIV-1 capsid (CA) protein binders, researchers have synthesized phenylalanine-containing peptidomimetics. nih.gov These molecules are based on scaffolds where a phenylalanine core is linked to other chemical moieties through amide bonds, some of which are anilides or anilide-like structures. In one study, a series of novel phenylalanine derivatives were synthesized via the Ugi four-component reaction, with some compounds showing potent anti-HIV-1 activity in the low micromolar range. nih.gov The use of the this compound scaffold allows for the preservation of essential hydrophobic interactions with the target protein while improving the drug-like properties of the molecule. mdpi.orgnih.gov

| Peptidomimetic Strategy | Role of Phenylalanine Scaffold | Advantage of Anilide Moiety | Example Target Class |

|---|---|---|---|

| Backbone Modification | Provides key hydrophobic/aromatic interactions with the target's binding pocket. | Increases stability against proteolytic degradation compared to a standard peptide bond. | Proteases (e.g., HIV Protease) |

| Conformational Constraint | Acts as a central anchor from which other functional groups are oriented. | Reduces rotational freedom, locking the molecule in a bioactive conformation. | Protein-Protein Interfaces |

| Improved Pharmacokinetics | Maintains the necessary pharmacophore for biological activity. | Enhances metabolic stability and can improve membrane permeability. | HIV Capsid Binders |

Mimicry of Protein Secondary Structures

The capacity of molecules to mimic protein secondary structures, such as α-helices and β-sheets, is a cornerstone of developing novel therapeutic agents and biomaterials. Phenylalanine and its derivatives are key players in this field due to the inherent properties of the amino acid.

One remarkable example of this mimicry is the self-assembly of phenylalanine into complex, ordered nanostructures. nih.gov Research has demonstrated that under specific conditions, single phenylalanine molecules can spontaneously organize into hydrogen-bonded supramolecular structures that exhibit amyloid-like cross-β-sheet characteristics. nih.gov These assemblies can further form higher-order structures like peptide nanotubes (PNTs) that possess distinct helical chirality. nih.gov The formation of these helical PNTs, which can be modeled and analyzed for their specific chirality (L- or D-), is a direct mimicry of the helical secondary structures found ubiquitously in proteins. nih.gov

Furthermore, constrained peptide architectures can be synthetically induced to adopt specific secondary structures. A strategy known as "stapling" involves creating a covalent bond between amino acid residues within a peptide chain. For instance, an intramolecular palladium-catalyzed C–H activation reaction can forge a covalent link between a tryptophan residue and an iodo-phenylalanine residue. nih.gov Circular dichroism measurements of such "stapled" peptides confirm that they adopt a more defined structure, with characteristic peaks indicating some level of secondary structure, in contrast to their linear, flexible precursors which appear as unfolded structures. nih.gov This approach demonstrates how derivatives of phenylalanine can be used to enforce and mimic native peptide conformations.

The table below summarizes the characteristics of phenylalanine-based structures that mimic protein secondary structures.

| Mimicry Strategy | Structural Feature | Resulting Secondary Structure Mimic | Reference |

| Self-Assembly | Spontaneous organization of single phenylalanine molecules | Helical Peptide Nanotubes (PNTs), Amyloid-like cross-β-sheets | nih.govnih.gov |

| Peptide Stapling | Intramolecular covalent bond between Trp and I-Phe | Constrained, folded peptide conformation | nih.gov |

Rational Design Principles for Bioactive Mimics

The rational design of bioactive mimics involves creating synthetic molecules that can replicate the function of endogenous peptides or proteins. This process relies on a deep understanding of structure-activity relationships and the specific interactions between a ligand and its biological target.

A key principle in designing bioactive mimics based on peptide hormones is the creation of chimeric analogs. This strategy involves combining sequences from different peptides to generate novel molecules with desired properties. For example, single-chain peptides that combine arginine vasopressin (AVP) and bradykinin (BK) have been synthesized and shown to bind with high affinity to the bradykinin receptor. nih.gov This demonstrates that a modular design approach, where functional domains are linked together, can produce functional agonists for G-protein-coupled receptors (GPCRs). nih.gov

Applying this to phenylalanine-containing structures, the design principles would focus on:

Pharmacophore Identification : Isolating the key functional groups and their spatial arrangement in the native peptide that are responsible for biological activity. The phenyl group of phenylalanine is often a critical component of these interactions.

Conformational Constraint : Introducing structural rigidity to lock the molecule into its bioactive conformation, thereby increasing affinity and stability. This can be achieved through techniques like cyclization or the "stapling" method described previously. nih.gov

Scaffold Hopping : Replacing the peptide backbone with a non-peptidic scaffold while retaining the essential pharmacophoric elements. This can improve metabolic stability and oral bioavailability.

Modulation of Physicochemical Properties : Altering properties such as hydrophobicity and charge distribution to optimize absorption, distribution, metabolism, and excretion (ADME) profiles. The aromatic nature of the phenylalanine side chain plays a significant role in these properties. elifesciences.orgwikipedia.org

These design strategies aim to create mimics that not only reproduce the biological activity of the parent molecule but also possess improved therapeutic characteristics.

Interactions with Biological Macromolecules

This compound and related structures can interact with biological macromolecules in various ways, ranging from non-covalent binding to the formation of stable covalent linkages, and can even participate in catalytic processes that mimic natural enzymes.

Covalent Functionalization using Chemical Probes

Covalent functionalization is a powerful tool for labeling, modifying, and inhibiting proteins and other biomolecules. Given that phenylalanine is one of the least reactive amino acid residues, developing methods for its selective modification has been a significant challenge. nih.govchemrxiv.org

A successful approach for the site-selective bioconjugation of phenylalanine relies on photoredox catalysis. nih.govchemrxiv.org This method uses a suitable photosensitizer and visible light to generate a covalent C–N bond between a phenylalanine residue and a chemical probe, such as a pyrazole derivative. nih.govchemrxiv.org This technique is advantageous because it proceeds under mild conditions, making it suitable for modifying complex biomolecules like peptides and proteins without causing denaturation. chemrxiv.org

The process has been successfully validated on the protein insulin, where pyrazole labeling of a phenylalanine residue led to the dissociation of the insulin hexamer into its monomeric, more rapidly acting form. nih.govchemrxiv.org This highlights the potential of using covalent probes to not only tag biomolecules but also to modulate their function.